2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

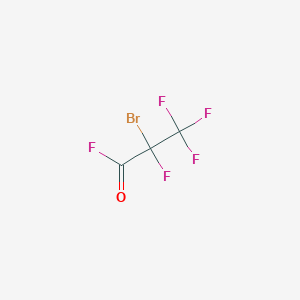

“2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride” is a chemical compound with the molecular formula C3BrF5O. It has a molecular weight of 226.93 g/mol .

Molecular Structure Analysis

The molecular structure of “2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride” consists of three carbon atoms, one bromine atom, five fluorine atoms, and one oxygen atom . The exact structure can be represented by the canonical SMILES string: C(=O)(C(C(F)(F)F)(F)Br)F .

Physical And Chemical Properties Analysis

“2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride” has a boiling point of 31 °C and a density of approximately 1.8000 . Its refractive index is estimated to be 1.4800 .

Scientific Research Applications

Stereoselective Aldol-type Reaction

2-Bromo-2,3,3,3-tetrafluoropropanamide, a compound similar to 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride, has been used in highly stereoselective aldol-type reactions with various aldehydes . This reaction, which is influenced by triphenylphosphine and a catalytic amount of titanium(IV) isopropoxide at room temperature, preferentially produces erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .

Fire Extinguishing Agent

2-Bromo-3,3,3-trifluoropropene, another compound related to 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride, is finding application as a fire extinguishing agent in confined spaces . This application is particularly important for assessing the environmental impact of its degradation in the atmospheric environment .

Synthesis of Alkyl Bromides

In a reported example, 2-Bromo-3,3,3-trifluoropropene (BTP) has been used as a radical acceptor . Using this strategy, a variety of secondary trifluoromethylated alkyl bromides were synthesized with good to excellent yields and broad functional group tolerance . The practicality of this protocol was further demonstrated through the diversification of bioactive molecules and direct modification .

Mechanism of Action

Target of Action

It’s known that this compound is valuable in synthetic chemistry , suggesting it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It’s known to be used in various organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions suggest that the compound can act as a versatile reagent in the formation of various fluorinated organic compounds.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22693 , a density of 1.8000 (rough estimate) , and a boiling point of 31 °C . These properties may influence its pharmacokinetic behavior.

Result of Action

As a reagent in organic synthesis, its primary effect is likely the formation of various fluorinated organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride. For instance, its boiling point of 31 °C suggests that it can easily vaporize at room temperature, which could affect its stability and reactivity. Additionally, safety information indicates that it’s corrosive , suggesting that it should be handled with care to prevent harm to the user or the environment.

properties

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5O/c4-2(6,1(5)10)3(7,8)9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRAJKIIZHDCNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371325 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

CAS RN |

6129-62-0 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.